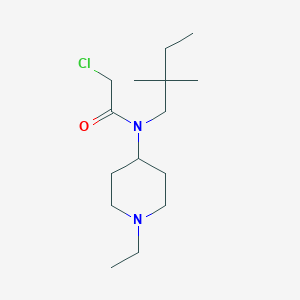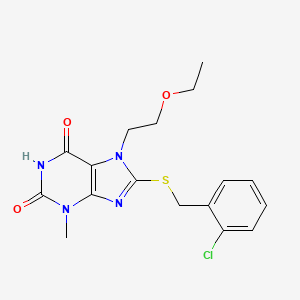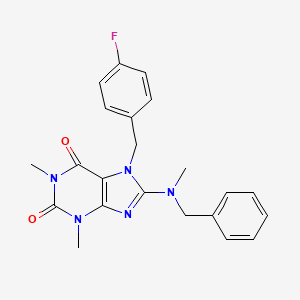![molecular formula C15H16N2O2 B2740105 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one CAS No. 2198644-93-6](/img/structure/B2740105.png)
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, also known as MQP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MQP is a piperidinone derivative that has been synthesized using different methods.
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, which share a core structural similarity with 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, have been recognized for their wide range of therapeutic activities. This class of compounds, initially known for neurotoxicity, has been reevaluated for its potential in preventing Parkinsonism and treating cancer. The US FDA approval of trabectedin, a compound with a tetrahydroisoquinoline structure, for soft tissue sarcomas highlights the anticancer potential of these derivatives. They are also considered promising candidates for treating infectious diseases like malaria, tuberculosis, and HIV, showcasing their broad pharmacological applications (Singh & Shah, 2017).
Antimalarial Efficacy of Piperaquine-Based Therapies
Piperaquine, a bisquinoline, is closely related structurally to the compound and has been used effectively in combination therapies for malaria treatment. Its high efficacy and safety profile, as part of dihydroartemisinin–piperaquine combinations, underscore the therapeutic value of quinoline derivatives in infectious disease management, offering a safe and effective treatment for Plasmodium falciparum and Plasmodium vivax malaria (Gargano, Cenci, & Bassat, 2011).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, encompassing a structural framework similar to 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, exhibit significant biological and pharmacological potentials. These compounds have demonstrated a range of biological activities including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral effects, among others. Their versatility and potential for developing low-molecular-weight inhibitors for pharmacotherapeutic applications have been highlighted, indicating their importance in the development of novel drugs for various therapeutic activities (Danao et al., 2021).
Naturally Occurring Plant Isoquinoline N-oxide Alkaloids
Research on natural isoquinoline alkaloids and their N-oxides from plant species reveals a broad spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. These findings emphasize the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery, pointing toward new potential applications of these compounds in medicinal chemistry and pharmacology (Dembitsky, Gloriozova, & Poroikov, 2015).
将来の方向性
The future directions for research on “3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the importance of piperidin-2-one derivatives in drug design , these compounds are likely to continue to be a focus of research in the pharmaceutical industry.
特性
IUPAC Name |
3-(4-methylquinolin-2-yl)oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-14(17-12-6-3-2-5-11(10)12)19-13-7-4-8-16-15(13)18/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMDYJYYNHHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)


![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)


![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)

![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)

![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)